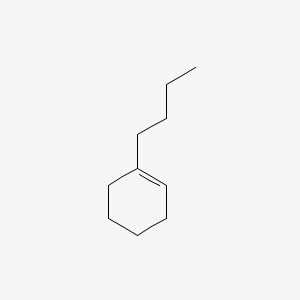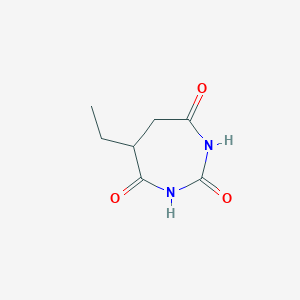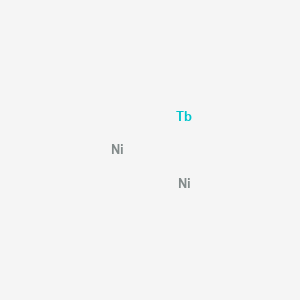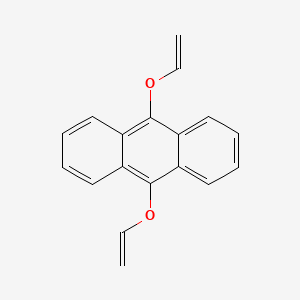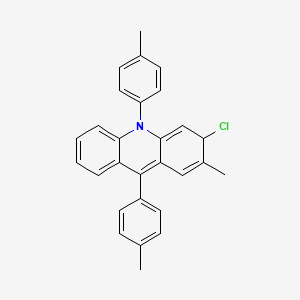
Decanamide, N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-butyl- is an organic compound belonging to the class of fatty acid amides It is characterized by a long carbon chain with an amide functional group and a butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decanamide, N-butyl- can be synthesized through several methods. One common approach involves the reaction of decanoic acid with butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of Decanamide, N-butyl- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Industrial methods often focus on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Decanamide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can be employed for substitution reactions.
Major Products:
Oxidation: Decanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Hydroxamic acids and other substituted amides.
Aplicaciones Científicas De Investigación
Decanamide, N-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a bioactive molecule.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactivity.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of Decanamide, N-butyl- involves its interaction with specific molecular targets. In biological systems, it may modulate signaling pathways by binding to receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Dodecanamide, N-butyl-
- N-isobutyl decanamide
- N-tert-butyl amides
Comparison: Decanamide, N-butyl- is unique due to its specific carbon chain length and butyl substituent, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and bioactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
5299-33-2 |
|---|---|
Fórmula molecular |
C14H29NO |
Peso molecular |
227.39 g/mol |
Nombre IUPAC |
N-butyldecanamide |
InChI |
InChI=1S/C14H29NO/c1-3-5-7-8-9-10-11-12-14(16)15-13-6-4-2/h3-13H2,1-2H3,(H,15,16) |
Clave InChI |
PJPQRXHORPQPNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

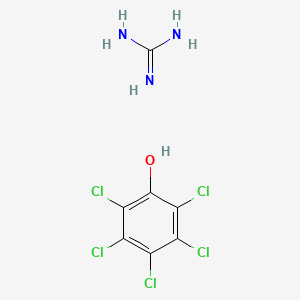
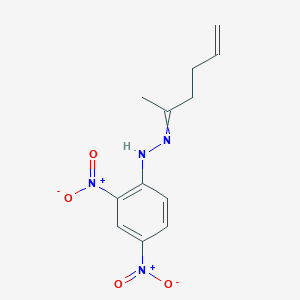
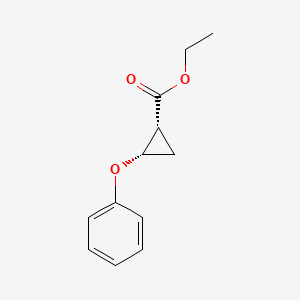
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
